3-(6-Methyl-1,3-benzothiazol-2-yl)propanoic acid is a compound that belongs to the class of carboxylic acids, characterized by the presence of a benzothiazole moiety. This compound is notable for its potential applications in pharmaceuticals and organic synthesis. Its molecular formula is and it has a molar mass of approximately 300.35 g/mol .
The compound can be sourced from various chemical suppliers and databases, including ChemBK and PubChem. It is classified as a carboxylic acid due to the presence of a carboxyl functional group (-COOH) attached to a propanoic acid backbone. Additionally, it features a methyl-substituted benzothiazole ring, which contributes to its unique chemical properties .
The synthesis of 3-(6-Methyl-1,3-benzothiazol-2-yl)propanoic acid typically involves several steps, including the formation of the benzothiazole ring and subsequent introduction of the propanoic acid moiety. One common method includes:
The reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in optimizing yield and purity during synthesis. For example, using polar aprotic solvents can enhance nucleophilicity and facilitate better reaction kinetics .
3-(6-Methyl-1,3-benzothiazol-2-yl)propanoic acid can participate in various chemical reactions typical for carboxylic acids:
The reactivity of the carboxylic acid group allows for diverse transformations, making this compound versatile in synthetic organic chemistry .
The mechanism of action for 3-(6-Methyl-1,3-benzothiazol-2-yl)propanoic acid primarily revolves around its interactions with biological targets in pharmacological contexts. While specific mechanisms may vary based on applications, general processes include:
Research into its biological activity is ongoing, with preliminary studies suggesting potential therapeutic uses .
Key physical properties include:
Chemical properties encompass:
3-(6-Methyl-1,3-benzothiazol-2-yl)propanoic acid has potential applications in:
The benzothiazole nucleus comprises a benzene ring fused to a thiazole heterocycle, creating a planar, electron-deficient bicyclic system. This unique architecture enables multifaceted molecular interactions critical for bioactivity [3]. The sulfur atom within the thiazole ring serves as a hydrogen bond acceptor, while the bridgehead nitrogen contributes to dipole formation and coordination chemistry. Substituents at the C2, C6, and other positions profoundly modulate electronic properties, solubility, and target binding affinity. For 3-(6-methyl-1,3-benzothiazol-2-yl)propanoic acid, the 6-methyl group enhances lipophilicity and steric bulk, while the propanoic acid chain at C2 introduces hydrogen-bonding capacity and enables conjugation to carrier molecules or structural elaboration [6]. This scaffold exhibits remarkable metabolic stability compared to simpler heterocycles, partly due to resistance to oxidative degradation conferred by the sulfur atom and aromatic ring system.
Table 1: Key Physicochemical Attributes of Benzothiazole Pharmacophores
Structural Feature | Role in Molecular Recognition | Impact on Physicochemical Properties |
---|---|---|
Thiazole Sulfur Atom | Hydrogen bond acceptor; Coordinates metal ions | Increases polarity; Enhances crystal packing |
Bridgehead Nitrogen | Contributes to dipole moment; Weak base | Modulates pKa; Influences solubility |
C2 Position | Primary site for functionalization (e.g., propanoic acid chain) | Determines linker flexibility & conjugation potential |
Methyl at C6 (6-methylbenzothiazole) | Steric hindrance; Electron-donating effect | Enhances lipophilicity (logP); Affects metabolic oxidation |
Propanoic Acid Moiety | Hydrogen bond donor/acceptor; Ionic interactions | Improves water solubility; Enables salt formation |
Benzothiazole derivatives originated as industrial dyes and vulcanization accelerators in the early 20th century [3]. Their transition into medicinal chemistry began with the discovery of natural benzothiazoles like firefly luciferin in the 1950s, highlighting their biological relevance [3]. The 1980s–1990s witnessed systematic exploration, leading to FDA-approved agents:
The 2000s saw diversification into oncology and CNS therapeutics, driven by structure-activity relationship (SAR) studies showing that C2 modifications (e.g., carboxylic acids, amines) enhanced target specificity. Patents like WO2012145728A1 and WO2016197078A1 underscored benzothiazoles as kinase inhibitors and Myc oncogene modulators, cementing their role in targeted cancer therapy [4] [5]. The development of 3-(6-methyl-1,3-benzothiazol-2-yl)propanoic acid reflects this trend, optimizing earlier leads by balancing potency and physicochemical properties through strategic C6 methylation and C2 chain elongation.
A "privileged structure" denotes molecular frameworks with high affinity for diverse biological targets. Benzothiazoles exemplify this concept, and 3-(6-methyl-1,3-benzothiazol-2-yl)propanoic acid embodies three key advantages:
Table 2: SAR Profile of Benzothiazole C2/C6 Modifications
C2 Substituent | C6 Substituent | Biological Impact | Representative Applications |
---|---|---|---|
Methyl | H | Moderate potency; High CNS penetration | Antimicrobials |
Amine | Methoxy | Enhanced receptor affinity | Kinase inhibitors (e.g., EGFR) |
Propanoic Acid | Methyl | Balanced solubility/permeability; Conjugation site | Myc inhibitors; Targeted prodrugs |
Thiol | Chloro | Increased electrophilicity | Covalent enzyme inhibitors |
Synthons like 3-(6-methyl-1,3-benzothiazol-2-yl)propanoic acid serve as building blocks for hybrid molecules. For instance, coupling to triazoles (as in PPO herbicides) merges photophysical properties with bioactivity [8]. Similarly, amide formation with pharmacophores yields multitargeted agents for oncology or neurology, validating its privileged status in modern drug design.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7